molecular formula C24H22N4O4S2 B11622050 3-[(5Z)-5-({2-[benzyl(methyl)amino]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid

3-[(5Z)-5-({2-[benzyl(methyl)amino]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid

Cat. No.: B11622050
M. Wt: 494.6 g/mol
InChI Key: WMRUGSVSYCIXGB-AQTBWJFISA-N
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Description

3-[(5Z)-5-({2-[benzyl(methyl)amino]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid is a complex organic compound with a unique structure that combines several functional groups, including a thiazolidinone ring, a pyridopyrimidine core, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5Z)-5-({2-[benzyl(methyl)amino]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid typically involves multi-step organic synthesis. One common route includes:

    Formation of the Pyridopyrimidine Core: This step involves the condensation of appropriate starting materials to form the pyridopyrimidine ring system. For instance, a reaction between a pyridine derivative and a suitable aldehyde under acidic conditions can yield the desired core structure.

    Introduction of the Thiazolidinone Ring: The thiazolidinone ring can be introduced through a cyclization reaction involving a thiourea derivative and a carbonyl compound.

    Final Coupling and Functionalization: The final step involves coupling the pyridopyrimidine core with the thiazolidinone intermediate, followed by functionalization to introduce the propanoic acid group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring and the propanoic acid moiety.

    Reduction: Reduction reactions can target the carbonyl groups present in the structure.

    Substitution: The aromatic rings and the thiazolidinone ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound may exhibit interesting interactions with biological macromolecules due to its structural complexity. It could be used in studies involving enzyme inhibition or receptor binding.

Medicine

In medicinal chemistry, this compound is of interest for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

Industrially, the compound could be used in the synthesis of advanced materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism by which 3-[(5Z)-5-({2-[benzyl(methyl)amino]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid exerts its effects depends on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    3-[(5Z)-5-({2-[benzyl(methyl)amino]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid: Similar structure but lacks the 9-methyl group.

    3-[(5Z)-5-({2-[benzyl(methyl)amino]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylene)-4-oxo-1,3-thiazolidin-3-yl]propanoic acid: Similar structure but lacks the 2-thioxo group.

Uniqueness

The presence of both the 9-methyl group and the 2-thioxo group in 3-[(5Z)-5-({2-[benzyl(methyl)amino]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid makes it unique compared to its analogs. These groups may contribute to its distinct reactivity and potential biological activity.

Properties

Molecular Formula

C24H22N4O4S2

Molecular Weight

494.6 g/mol

IUPAC Name

3-[(5Z)-5-[[2-[benzyl(methyl)amino]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid

InChI

InChI=1S/C24H22N4O4S2/c1-15-7-6-11-27-20(15)25-21(26(2)14-16-8-4-3-5-9-16)17(22(27)31)13-18-23(32)28(24(33)34-18)12-10-19(29)30/h3-9,11,13H,10,12,14H2,1-2H3,(H,29,30)/b18-13-

InChI Key

WMRUGSVSYCIXGB-AQTBWJFISA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCC(=O)O)N(C)CC4=CC=CC=C4

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCC(=O)O)N(C)CC4=CC=CC=C4

Origin of Product

United States

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